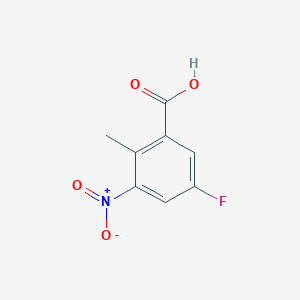

5-Fluoro-2-methyl-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZCBPLTJBYJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591941 | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850462-64-5 | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850462-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Fluoro-2-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, experimental protocols for its synthesis, and its significant applications in drug development, particularly in the synthesis of targeted cancer therapies.

Core Chemical and Physical Properties

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 850462-64-5 | [1][2][3] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [2] |

| Appearance | Yellow solid (as crude product) | |

| Solubility (of Methyl Ester) | Slightly soluble in water; Soluble in dimethyl sulfoxide (DMSO) and acetone.[4] | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic nitration of 5-fluoro-2-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director. The fluorine atom (-F) is an ortho, para-director but is deactivating. The resulting substitution pattern is a product of the interplay of these electronic effects.

Protocol 1: Standard Nitration using Nitric Acid and Sulfuric Acid

This method involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

Methodology:

-

To a solution of concentrated sulfuric acid (e.g., 700 mL), 5-fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) is added portionwise at a controlled temperature of -5 to 0°C.[4]

-

A pre-cooled mixture of concentrated nitric acid (e.g., 60.4 g, 624 mmol) in concentrated sulfuric acid (e.g., 60 mL) is then added dropwise to the reaction mixture, maintaining the temperature between -5 and 0°C over approximately 1.5 hours.[4]

-

The mixture is stirred at this temperature for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as petroleum ether:ethyl acetate (1:1).[4]

-

Upon completion, the reaction mixture is poured into crushed ice with vigorous stirring to precipitate the product.[4]

-

The crude this compound is collected by filtration. For further use or purification, the precipitate can be dissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.[4]

Protocol 2: High-Yield Synthesis using Fuming Nitric Acid and Oleum

An improved method that results in higher yield and purity utilizes fuming nitric acid and oleum. This procedure minimizes the formation of undesired dinitro derivatives.

Methodology:

-

A feed of 5-fluoro-2-methylbenzoic acid is dissolved in a mixture of concentrated sulfuric acid and oleum.

-

A separate feed of fuming nitric acid, concentrated sulfuric acid, and oleum is prepared.

-

The two feeds are mixed in a suitable reactor, such as a continuous flow reactor, at a controlled temperature (e.g., 0°C).

-

After the reaction is complete (which can be monitored by HPLC), the mixture is worked up as in Protocol 1 to yield a colorless product with low levels of dinitro impurities.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Rucaparib . Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors are a class of targeted cancer therapies effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

Typically, this compound is first converted to its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate. This ester then undergoes a series of reactions to construct the complex tricyclic structure of Rucaparib.

Visualization of Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its subsequent role in the synthesis of Rucaparib.

Caption: Synthesis of this compound.

Caption: Pathway from the acid to the drug Rucaparib.

References

In-Depth Technical Guide: 5-Fluoro-2-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds. Its structural features, including a fluorine atom, a methyl group, and a nitro group on the benzoic acid backbone, make it a versatile building block in medicinal chemistry and drug development. Notably, it is a crucial precursor in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, which is utilized in cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical Properties

A summary of the known and calculated chemical properties of this compound is presented below. Direct experimental data for some properties of this specific molecule are limited in publicly available literature; therefore, data for structurally related compounds are also included for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | |

| Molecular Weight | 199.14 g/mol | [1] |

| CAS Number | 850462-64-5 | [1] |

| Appearance | Yellow solid (as described in synthesis) | [2] |

| Solubility | Information for the methyl ester suggests slight solubility in water and solubility in dimethyl sulfoxide and acetone. The carboxylic acid is expected to have higher polarity and may exhibit different solubility characteristics. |

Synthesis

The primary route for the synthesis of this compound involves the nitration of 5-fluoro-2-methylbenzoic acid. Several methods have been described, with variations in the nitrating agents and reaction conditions to optimize yield and purity.

Experimental Protocol: Nitration of 5-Fluoro-2-methylbenzoic Acid

A widely cited method for the preparation of this compound is detailed in patent literature.[2] The following protocol is a representative example:

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Concentrated sulfuric acid (96-100 wt %)

-

Fuming nitric acid (99 wt %)

-

Oleum (containing 50-70 wt % SO₃)

-

Ice

Procedure:

-

Dissolve 5-fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum.

-

Cool the solution to a temperature between -10 °C and 30 °C.

-

Slowly add fuming nitric acid to the cooled solution while maintaining the temperature. The molar equivalent of nitric acid relative to the starting benzoic acid is typically between 1 and 2.

-

Stir the reaction mixture for a period ranging from 1 second to 2 hours. The reaction progress can be monitored by techniques such as HPLC to ensure full conversion and minimize the formation of dinitro byproducts.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold water to remove residual acids.

-

The crude product can be further purified, for example, by dissolving in a suitable organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

The use of oleum and fuming nitric acid has been reported to increase the yield and purity of the desired product, resulting in a colorless to yellow solid.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, nitro, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the aromatic carbons (with splitting patterns due to fluorine coupling), and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch of the carboxylic acid (broad band)

-

C=O stretch of the carboxylic acid

-

C-F stretch

-

Asymmetric and symmetric N-O stretches of the nitro group

-

C-H stretches of the aromatic ring and methyl group

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) expected at m/z corresponding to the calculated molecular weight of 199.14.

Applications in Drug Development

The primary application of this compound in drug development is as a key starting material for the synthesis of Rucaparib.[2] Rucaparib is a potent inhibitor of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, Rucaparib can lead to the death of cancer cells with specific DNA repair defects, such as those with BRCA mutations.

The synthesis of Rucaparib typically involves the conversion of this compound to its methyl ester, followed by a series of reactions to construct the final tricyclic structure of the drug.

Visualizations

Logical Relationship: Synthesis of this compound

Caption: Synthesis of this compound via nitration.

Experimental Workflow: Purification of this compound

Caption: Post-synthesis purification workflow for the target compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. As with many aromatic nitro compounds, it may be irritating to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of the anticancer drug Rucaparib. While detailed physicochemical and spectroscopic data for this specific compound are not extensively documented in readily accessible sources, its synthesis is well-established. This guide provides a summary of the available information to aid researchers and drug development professionals in their work with this important chemical entity. Further experimental characterization would be beneficial to the scientific community.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitrobenzoic Acid: Molecular Structure, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of targeted cancer therapeutics. This document details its molecular structure, physicochemical properties, and established synthesis protocols. A significant focus is placed on its pivotal role in the manufacturing of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, highlighting its importance in the field of drug development for oncology. Experimental procedures and quantitative data are presented to support researchers and scientists in their work with this compound.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 850462-64-5[1] |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol [1] |

| Canonical SMILES | CC1=C(C=C(C=C1F)--INVALID-LINK--[O-])C(=O)O |

| InChI Key | InChI=1S/C8H6FNO4/c1-4-5(8(10)11)2-6(9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) |

Physicochemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis

The primary route for the synthesis of this compound is through the nitration of 5-Fluoro-2-methylbenzoic acid.

Experimental Protocol: Nitration of 5-Fluoro-2-methylbenzoic acid

A patented method outlines a high-yield synthesis process. This procedure involves the use of fuming nitric acid and oleum to achieve efficient nitration.

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (96-100 wt %)

-

Oleum (containing 50-70 wt % SO₃)

-

Fuming Nitric Acid (95-100 wt %)

Procedure:

-

Dissolve 5-Fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum.

-

Cool the solution to a temperature between -10°C and 30°C.

-

Slowly add fuming nitric acid to the cooled solution while maintaining the temperature.

-

The reaction is typically allowed to proceed for a period ranging from 1 second to 2 hours.

-

Upon completion, the reaction mixture is worked up to isolate the this compound product. This process has been shown to produce a colorless product with high purity and yield.

This method is an improvement over previous techniques that resulted in lower yields and a mixture of regioisomers.

Role in Drug Development: Synthesis of Rucaparib

This compound is a crucial starting material in the synthesis of Rucaparib, a potent inhibitor of the PARP enzyme. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[3]

The synthesis of Rucaparib from this compound involves a multi-step process that ultimately leads to the formation of the complex tricyclic indole structure of the final drug.

PARP Inhibition Signaling Pathway

PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand DNA breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with a deficient HRR pathway (e.g., due to BRCA mutations), the accumulation of DSBs leads to cell death, a concept known as synthetic lethality.[4][5]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers are advised to acquire this data on their synthesized or procured material for verification of structure and purity. The expected spectral characteristics would be consistent with the assigned molecular structure, showing signals corresponding to the aromatic protons and carbons, the methyl group, and the carboxylic acid moiety, with the influence of the electron-withdrawing nitro and fluoro groups.

Safety and Handling

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its role as a key building block in the synthesis of the PARP inhibitor Rucaparib. The optimized synthesis of this intermediate is crucial for the efficient production of this life-saving medication. While detailed physicochemical and spectral data for the acid are not extensively documented, its synthetic utility is well-established. This guide provides a foundational understanding for researchers and professionals working with this important molecule, from its fundamental properties to its application in the development of targeted cancer therapies.

References

- 1. This compound - [sigmaaldrich.com]

- 2. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib.[1] This document details the primary synthetic pathway, optimized reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its molecular structure incorporates a fluorine atom, a methyl group, and a nitro group, which provide multiple points for further chemical modification. The primary route for its synthesis involves the electrophilic nitration of 5-Fluoro-2-methylbenzoic acid. The regioselectivity of this reaction is crucial for obtaining the desired 3-nitro isomer in high purity and yield.

Recent advancements in process chemistry have focused on optimizing the nitrating conditions to minimize the formation of unwanted regioisomers and di-nitro byproducts, leading to a more efficient and scalable synthesis.[1]

Synthesis Pathway Overview

The principal and most widely documented pathway for the synthesis of this compound is the direct nitration of 5-Fluoro-2-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The conditions of this reaction, particularly the choice of nitrating agent, have a significant impact on the yield and purity of the final product.

While the direct nitration of 5-fluoro-2-methylbenzoic acid is the main focus, it is sometimes followed by esterification to its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate.[1][2] This subsequent step can facilitate purification.[2]

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The choice of nitrating agent significantly influences the yield and purity of the final product. The following table summarizes quantitative data from various reported methods.

| Starting Material | Nitrating Agent | Yield | Purity/Notes | Reference |

| 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃ and concentrated H₂SO₄ | 45.1% | Resulted in a mixture of various regioisomers and by-products. | [1] |

| 5-Fluoro-2-methylbenzoic acid | Concentrated HNO₃ and concentrated H₂SO₄ | 52% (for two steps) | This yield is for the conversion to the methyl ester, including nitration and subsequent esterification. | [1] |

| 5-Fluoro-2-methylbenzoic acid | Fuming HNO₃ and Oleum | Full conversion | HPLC analysis showed less than 0.5% of the dinitro derivative. | [1] |

| 5-Fluoro-2-methylbenzoic acid | Concentrated HNO₃ in concentrated H₂SO₄ | Not specified for the acid | The crude acid was converted to the methyl ester with a 25% overall yield for the two steps after purification. | [2] |

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a standard laboratory-scale batch process, and the second is an optimized method using oleum for improved yield and purity, as described in patent literature.

Protocol 1: Nitration with Concentrated Nitric and Sulfuric Acids

This protocol describes a common method for the nitration of 5-fluoro-2-methylbenzoic acid.

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, add 700 mL of concentrated H₂SO₄.

-

Cool the sulfuric acid to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add 80 g (520 mmol) of 5-fluoro-2-methylbenzoic acid to the cooled sulfuric acid in portions, ensuring the temperature is maintained.[2]

-

In a separate flask, prepare the nitrating mixture by carefully adding 60.4 g (624 mmol) of concentrated HNO₃ to 60 mL of concentrated H₂SO₄.[2]

-

Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methylbenzoic acid over approximately 1.5 hours, maintaining the reaction temperature between -5°C and 0°C.[2]

-

After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:EtOAc (1:1).

-

Upon completion, pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[2]

-

Collect the resulting precipitate by vacuum filtration.

-

Dissolve the precipitate in EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.[2]

-

Concentrate the solution under reduced pressure to obtain the crude this compound.[2]

Protocol 2: Optimized Nitration with Fuming Nitric Acid and Oleum

This protocol is adapted from patent literature and is designed to provide higher yield and purity.[1]

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (96-100 wt%)

-

Oleum

-

Fuming Nitric Acid (99 wt%)

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, prepare a mixture of concentrated sulfuric acid and oleum.

-

Cool the acid mixture to 0°C.

-

Slowly add 5-fluoro-2-methylbenzoic acid to the cooled acid mixture with stirring.

-

In a separate, cooled vessel, prepare the nitrating mixture by adding fuming nitric acid to a mixture of concentrated sulfuric acid and oleum.

-

Slowly add the nitrating mixture to the solution of 5-fluoro-2-methylbenzoic acid, maintaining the temperature at 0°C.

-

Stir the reaction mixture for 1 hour at 0°C.[1]

-

Monitor the reaction for full conversion and minimal formation of the dinitro derivative by HPLC.[1]

-

Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.

-

Isolate the precipitated solid by filtration.

-

Wash the solid with cold deionized water.

-

The product can be further purified by recrystallization from a suitable solvent.

Caption: Experimental workflow for the nitration of 5-Fluoro-2-methylbenzoic acid.

Conclusion

The synthesis of this compound is a critical process for the production of important pharmaceutical compounds. The optimized method utilizing fuming nitric acid and oleum offers a superior route, providing higher yields and purity compared to traditional methods. Careful control of the reaction temperature is paramount to minimizing side reactions. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Spectroscopic Data of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-methyl-3-nitrobenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents expected spectroscopic data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided, alongside visualizations of analytical workflows.

Data Presentation

The following tables summarize the predicted quantitative data for the key spectroscopic techniques used to characterize this compound. These values are estimations derived from data on analogous compounds and serve as a guide for researchers in the analysis of this molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.5-7.8 | Doublet of doublets | 1H | Aromatic H |

| ~7.3-7.5 | Doublet of doublets | 1H | Aromatic H |

| ~2.5 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~158-162 (d, J ≈ 250 Hz) | C-F |

| ~148-152 | C-NO₂ |

| ~135-140 | C-CH₃ |

| ~125-130 | Aromatic C-H |

| ~115-120 (d, J ≈ 20-25 Hz) | Aromatic C-H |

| ~130-135 | Quaternary Aromatic C |

| ~15-20 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic acid |

| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |

| ~1520-1560 | Strong | Asymmetric NO₂ stretch | Nitro group |

| ~1340-1380 | Strong | Symmetric NO₂ stretch | Nitro group |

| ~1600, ~1475 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1200-1300 | Strong | C-O stretch | Carboxylic acid |

| ~1000-1100 | Medium | C-F stretch | Aryl fluoride |

| ~3000-3100 | Weak | C-H stretch | Aromatic |

| ~2850-2960 | Weak | C-H stretch | Methyl |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 199 | High | [M]⁺ (Molecular ion) |

| 182 | Moderate | [M-OH]⁺ |

| 154 | Moderate | [M-COOH]⁺ |

| 124 | Moderate | [M-COOH-NO]⁺ |

| 108 | Moderate | [M-COOH-NO₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the IR beam path.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Mandatory Visualization

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A potential synthetic pathway for this compound.[1]

References

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methyl-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methyl-3-nitrobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their laboratories. Furthermore, a proposed data presentation format is included to aid in the systematic collection and comparison of results.

Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Chlorinated Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| Amides | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Acetamide (DMAc) | ||||

| Other | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The determination of solubility is a critical step in chemical process development, formulation, and preclinical studies. The following are detailed methodologies for commonly employed techniques for determining the solubility of organic compounds like substituted benzoic acids.

1. Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Apparatus and Materials:

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

-

This compound (solute)

-

Organic solvents of interest

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vials in a constant temperature shaker. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Quantification: Quantify the concentration of this compound in the filtrate using a suitable analytical method.

2. Quantification Methods

a) Gravimetric Analysis

This is a straightforward method for determining solubility if the solute is non-volatile.

Procedure:

-

Accurately weigh an empty, dry container (e.g., a watch glass or evaporating dish).

-

Pipette a known volume of the clear, saturated filtrate into the weighed container.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely evaporated, dry the residue in the oven until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it accurately.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume of the filtrate.

b) UV-Vis Spectrophotometry

This method is suitable if the solute has a chromophore that absorbs light in the UV-Vis range.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Generation of a Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Synthesis Workflow

The synthesis of this compound is a key process for its availability in research and development. The following diagram illustrates a common synthetic pathway.

Caption: Synthesis pathway for this compound.

Navigating the Safety Profile of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 5-Fluoro-2-methyl-3-nitrobenzoic acid (CAS Number: 850462-64-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document collates and extrapolates information from the SDSs of structurally similar compounds, including methyl 5-fluoro-2-methyl-3-nitrobenzoate, 2-methyl-3-nitrobenzoic acid, and other related nitrobenzoic acid derivatives. This guide is intended to serve as a primary reference for risk assessment and the implementation of safe handling procedures in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological information gathered from related compounds. It is crucial to handle this compound with the assumption that it possesses similar properties.

Table 1: Physicochemical Properties of Related Nitrobenzoic Acid Derivatives

| Property | 2-Methyl-3-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid | Methyl 3-nitrobenzoate |

| Physical State | Powder Solid | --- | Powder Solid |

| Appearance | Light yellow | --- | Beige |

| Melting Point/Range | 182 - 186 °C / 359.6 - 366.8 °F | 165 - 168 °C / 329 - 334 °F | 76 - 80 °C / 168.8 - 176 °F[1] |

| Boiling Point/Range | No data available | --- | 279 °C / 534.2 °F @ 760 mmHg[1] |

| Solubility in Water | --- | --- | Insoluble[1] |

| Molecular Formula | C8H7NO4 | C7H4ClNO4 | C8H7NO4[1] |

| Molecular Weight | 181.15 | 201.57 | 181.15[1] |

Table 2: Toxicological Profile based on Analogous Compounds

| Hazard | Classification & Statements (from related compounds) |

| Acute Toxicity | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Respiratory Sensitization | May cause respiratory irritation.[4] |

| Skin Sensitization | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] |

Experimental Protocols for Safe Handling

The following protocols are derived from safety data sheets of similar nitrobenzoic acid compounds and represent best practices for handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling the substance. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or where splashing is possible, wear fire/flame resistant and impervious clothing.[5]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if engineering controls are insufficient or during emergency situations.[5]

Spill Management Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the material. Avoid generating dust.

-

Clean-up:

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualized Safety Workflows

The following diagrams, generated using Graphviz, illustrate key safety-related workflows for handling this compound.

References

Physical and chemical properties of 5-Fluoro-2-methyl-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid, with the CAS number 850462-64-5, is a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its strategic substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, makes it a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its significant role in drug development, particularly as a precursor to the PARP (poly ADP-ribose polymerase) inhibitor, Rucaparib.

Core Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, its general characteristics can be summarized. The compound is described as a yellow solid.[1]

Table 1: General and Predicted Physical Properties

| Property | Value | Source/Notes |

| CAS Number | 850462-64-5 | [2] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.137 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Solubility | Predicted to be slightly soluble in water, with better solubility in organic solvents like methanol, ethyl acetate, and dimethyl sulfoxide. | Inferred from structural analogs. |

| Melting Point | Not consistently reported. | - |

| Boiling Point | Not reported. | Decomposes at high temperatures. |

| pKa | Not experimentally determined. | Expected to be acidic due to the carboxylic acid group. |

Experimental Protocols

The primary route for the synthesis of this compound is through the nitration of 5-fluoro-2-methylbenzoic acid. Several patented methods describe this transformation using strong nitrating agents.

Synthesis of this compound

Principle: This synthesis involves the electrophilic aromatic substitution of 5-fluoro-2-methylbenzoic acid. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating but meta-directing carboxylic acid group, along with the fluorine atom, lead to the regioselective introduction of the nitro group at the 3-position. The use of strong acids like sulfuric acid or oleum facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.

Reagents and Equipment:

-

5-fluoro-2-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄) or Oleum

-

Fuming nitric acid (HNO₃)

-

Crushed ice

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid or oleum.[1]

-

Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the cooled solution via a dropping funnel, ensuring the temperature is maintained within the specified range.[1]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

A precipitate of crude this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.

-

For further purification, the crude product can be dissolved in ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate.[3]

-

The solvent can then be removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The addition of nitric acid is exothermic and must be done slowly with careful temperature control to prevent runaway reactions.

Chemical Reactivity and Role in Drug Development

The chemical reactivity of this compound is characterized by the functional groups present: the carboxylic acid, the nitro group, and the substituted aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, conversion to an acid chloride, and amide bond formation.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of various pharmaceutical intermediates.

-

Aromatic Ring: The presence of the fluorine, methyl, and nitro groups influences the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

The most prominent application of this compound is as a key starting material in the synthesis of Rucaparib .[1] Rucaparib is a potent inhibitor of the PARP enzyme family, which plays a critical role in DNA repair. By inhibiting PARP, Rucaparib can lead to the death of cancer cells with specific DNA repair defects, such as those with BRCA mutations.

The synthesis of Rucaparib from this compound typically involves an initial esterification of the carboxylic acid to its methyl ester, followed by a series of reactions to construct the tricyclic lactam core of the drug.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a fine chemical with significant utility in the synthesis of high-value pharmaceutical compounds. While detailed public data on some of its specific physical properties are scarce, its synthesis and chemical reactivity are well-established, particularly in the context of its role as a precursor to the anticancer drug Rucaparib. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research to fully characterize its physical and spectroscopic properties would be a valuable contribution to the scientific literature.

References

- 1. US11001552B2 - Method for preparation of this compound and its methyl ester - Google Patents [patents.google.com]

- 2. CAS 850462-64-5 | 4754-3-06 | MDL MFCD12913348 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

Unveiling the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of targeted therapies such as PARP inhibitors. While, to date, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases, this document outlines the established methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The protocols and data presentation herein are based on established practices for small organic molecules and serve as a robust framework for researchers working with this and structurally related compounds.

Synthesis and Crystallization

The synthesis of this compound is a critical first step towards obtaining single crystals suitable for X-ray diffraction. The primary route involves the nitration of 5-fluoro-2-methylbenzoic acid.

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the use of strong nitrating agents. One patented method describes the use of fuming nitric acid and oleum to achieve a high yield and purity of the desired product.[1]

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Fuming nitric acid

-

Oleum

-

Methanol

-

Ice

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel cooled to an appropriate temperature (e.g., 0-5°C), slowly add 5-fluoro-2-methylbenzoic acid to a mixture of oleum and fuming nitric acid.

-

Maintain the temperature and stir the reaction mixture for a specified period to ensure complete nitration.

-

Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is then washed with cold water to remove any remaining acid.

-

For further purification, the product can be recrystallized from a suitable solvent or solvent mixture.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[2] The process is often empirical, requiring screening of various solvents and conditions.

General Approaches for Crystallization:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.[3]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Screening Protocol:

-

Dissolve a small amount of purified this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to determine solubility.

-

Prepare saturated or near-saturated solutions in the most promising solvents.

-

Set up crystallization trials using the methods described above.

-

Monitor the trials regularly for the appearance of single crystals. The ideal crystals should be well-formed with sharp edges and be at least 0.1 mm in each dimension.[2]

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their atomic and molecular structure can be determined using single-crystal X-ray diffraction.[2][4]

Experimental Protocol: Data Collection and Structure Solution

The following outlines a generalized procedure for the structural analysis of a small organic molecule like this compound.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules.[2] This provides an initial model of the electron density and atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.

The workflow for single-crystal X-ray crystallography is depicted below.

Caption: A diagram showing the major stages of determining a crystal structure using X-ray diffraction.

Data Presentation: Hypothetical Crystallographic Data

The results of a successful crystal structure determination would be presented in a standardized format, typically in a series of tables. The following tables illustrate the type of quantitative data that would be expected for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₆FNO₄ |

| Formula weight | 199.14 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a | e.g., 8.5 Å |

| b | e.g., 12.3 Å |

| c | e.g., 7.9 Å |

| α | 90° |

| β | e.g., 105° |

| γ | 90° |

| Volume | e.g., 800 ų |

| Z | 4 |

| Calculated density | e.g., 1.65 Mg/m³ |

| Absorption coefficient | e.g., 0.14 mm⁻¹ |

| F(000) | e.g., 408 |

| Crystal size | e.g., 0.2 x 0.2 x 0.1 mm |

| Theta range for data collection | e.g., 2.5 to 27.5° |

| Reflections collected | e.g., 5000 |

| Independent reflections | e.g., 1800 [R(int) = 0.03] |

| Completeness to theta = 27.5° | e.g., 99.5 % |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | e.g., 1800 / 0 / 128 |

| Goodness-of-fit on F² | e.g., 1.05 |

| Final R indices [I>2sigma(I)] | e.g., R1 = 0.04, wR2 = 0.11 |

| R indices (all data) | e.g., R1 = 0.05, wR2 = 0.12 |

| Largest diff. peak and hole | e.g., 0.25 and -0.20 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | e.g., 1.39 | C6-C1-C2 | e.g., 119.5 |

| C1-C7 | e.g., 1.49 | C1-C2-C3 | e.g., 120.5 |

| C2-C3 | e.g., 1.38 | C2-C3-N1 | e.g., 118.0 |

| C3-N1 | e.g., 1.47 | C3-N1-O1 | e.g., 117.5 |

| N1-O1 | e.g., 1.22 | O1-N1-O2 | e.g., 125.0 |

| C7-O3 | e.g., 1.21 | C1-C7-O3 | e.g., 124.0 |

| C7-O4 | e.g., 1.31 | C1-C7-O4 | e.g., 113.0 |

| C5-F1 | e.g., 1.35 | O3-C7-O4 | e.g., 123.0 |

Relevance in Drug Development

This compound is a precursor to molecules of significant interest in medicinal chemistry. Notably, it is an intermediate in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[1] Understanding the three-dimensional structure of this and related intermediates can provide valuable insights for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the solid-state conformation with biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant implications for the solubility, stability, and bioavailability of the final active pharmaceutical ingredient (API).

-

Process Chemistry: Optimizing crystallization conditions for large-scale production with consistent purity and morphology.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Fluoro-2-methyl-3-nitrobenzoic Acid and Its Isomers

For Immediate Release

This technical guide provides an in-depth analysis of the predicted biological activities of 5-Fluoro-2-methyl-3-nitrobenzoic acid and its isomers. While direct experimental data on these specific compounds is limited, their structural features and relationship to well-characterized molecules suggest significant potential in oncology and infectious disease research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of predicted mechanisms of action, relevant quantitative data from related compounds, and detailed experimental protocols to facilitate future investigations.

Introduction

This compound serves as a key synthetic intermediate in the production of Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The structural motifs present in this molecule and its isomers—a fluorinated benzoic acid core and a nitroaromatic ring—are associated with distinct and potent biological activities. This guide will explore the predicted anticancer and antimicrobial properties of these compounds by examining the activities of their derivatives and structurally related molecules.

Predicted Biological Activity I: Anticancer (PARP Inhibition)

As a direct precursor to Rucaparib, this compound's core structure is integral to the pharmacophore responsible for PARP inhibition. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells, a concept known as synthetic lethality.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for repairing single-strand DNA breaks. In cancer cells with mutations in genes like BRCA1 or BRCA2, which are essential for homologous recombination-based double-strand break repair, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death. Rucaparib has been approved for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancers, particularly in patients with BRCA mutations.

Methodological & Application

Application Notes and Protocols for the Synthesis of Rucaparib from 5-Fluoro-2-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms. This document provides a detailed synthetic route to Rucaparib starting from the readily available 5-Fluoro-2-methyl-3-nitrobenzoic acid. The described methodology follows a convergent synthetic strategy, encompassing an initial esterification, a Leimgruber-Batcho indole synthesis to construct the core indole structure, followed by the formation of the characteristic tricyclic lactam system, and a final palladium-catalyzed coupling to introduce the requisite side chain. These protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Overall Synthetic Scheme

The synthesis of Rucaparib from this compound can be outlined in the following key stages:

Caption: Overall workflow for the synthesis of Rucaparib.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Esterification | This compound | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Methanol, Thionyl chloride, Reflux | ~90% |

| 2 | Enamine Formation | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | (E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF, Heat | ~85-95% |

| 3 | Reductive Cyclization | (E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate | Methyl 6-fluoro-1H-indole-4-carboxylate | H₂, Pd/C, THF/Methanol | ~80-90% |

| 4 | Lactam Formation | Methyl 6-fluoro-1H-indole-4-carboxylate | 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | Multi-step process | Variable |

| 5 | Final Coupling | 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | Rucaparib | (4-((Methylamino)methyl)phenyl)boronic acid, Pd catalyst, Base | ~70-80% |

Table 2: Analytical Data for Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data Highlights |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C₉H₈FNO₄ | 213.16 | White to off-white solid | ¹H NMR consistent with structure. |

| (E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate | C₁₂H₁₃FN₂O₄ | 283.32 | Red solid | ¹H NMR showing characteristic vinyl and dimethylamino protons. |

| Methyl 6-fluoro-1H-indole-4-carboxylate | C₁₀H₈FNO₂ | 193.18 | Solid | ¹H NMR and ¹³C NMR confirming the indole structure. |

| 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | C₁₁H₉FN₂O | 204.20 | Off-white to white powder | Mass spectrometry confirming the molecular weight. |

| Rucaparib | C₁₉H₁₈FN₃O | 323.37 | White to pale yellow solid | ¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the final product structure.[1] |

Experimental Protocols

Step 1: Esterification of this compound

This protocol describes the conversion of the starting carboxylic acid to its corresponding methyl ester, a necessary activation step for the subsequent Leimgruber-Batcho reaction.

Caption: Protocol for the esterification of the starting material.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 5-fluoro-2-methyl-3-nitrobenzoate. The product can be purified further by column chromatography if required.

Step 2 & 3: Leimgruber-Batcho Indole Synthesis

This two-step sequence involves the formation of a key enamine intermediate followed by its reductive cyclization to yield the desired indole core.

Caption: Protocol for the Leimgruber-Batcho indole synthesis.

Methodology:

-

Enamine Formation:

-

In a flask, combine Methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 110-120°C and stir for 4-8 hours.

-

Monitor the formation of the deep-red colored enamine by TLC.

-

After completion, cool the reaction mixture and remove the DMF under reduced pressure to yield the crude (E)-Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate, which is often used in the next step without further purification.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine from the previous step in a mixture of THF and methanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain Methyl 6-fluoro-1H-indole-4-carboxylate.

-

Step 4: Formation of the Tricyclic Lactam

The construction of the azepino[5,4,3-cd]indol-6-one core is a critical step in the synthesis. This is typically achieved through a multi-step sequence involving N-alkylation of the indole followed by intramolecular cyclization.

Methodology: A representative procedure involves:

-

N-Alkylation: Alkylate the indole nitrogen of Methyl 6-fluoro-1H-indole-4-carboxylate with a suitable two-carbon electrophile bearing a leaving group and a protected amino group (e.g., 2-(Boc-amino)ethyl bromide).

-

Deprotection: Remove the protecting group (e.g., Boc group with TFA) to reveal the primary amine.

-

Lactamization: Induce intramolecular cyclization between the amine and the ester to form the seven-membered lactam ring. This can be achieved by heating in a high-boiling point solvent or by using coupling agents. This yields 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.

Step 5: Final Suzuki Coupling to Synthesize Rucaparib

The final step introduces the 4-((methylamino)methyl)phenyl side chain via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Protocol for the final Suzuki coupling step.

Methodology:

-

To a reaction vessel, add 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one (1.0 eq), (4-((methylamino)methyl)phenyl)boronic acid or its corresponding pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water or DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford Rucaparib.[1]

Conclusion

The synthetic pathway detailed in these application notes provides a robust and reproducible method for the preparation of the PARP inhibitor Rucaparib from this compound. The protocols are designed to be clear and concise, enabling researchers to efficiently synthesize this important therapeutic agent for further study and development. Careful execution of each step and appropriate purification techniques are essential for obtaining high-purity Rucaparib.

References

Application Note: Regioselective Nitration of 5-Fluoro-2-methylbenzoic Acid

Abstract

This application note provides a detailed protocol for the nitration of 5-fluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the PARP inhibitor Rucaparib.[1] The described method focuses on achieving high yield and purity by controlling reaction conditions and utilizing specific nitrating agents. The regioselectivity of the reaction is influenced by the directing effects of the fluoro, methyl, and carboxylic acid substituents on the aromatic ring. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The nitration of substituted benzoic acids is a fundamental electrophilic aromatic substitution reaction.[2][3] The presence of both activating (methyl) and deactivating (carboxylic acid and fluoro) groups on the aromatic ring of 5-fluoro-2-methylbenzoic acid presents a challenge in controlling the regioselectivity of the nitration. Standard nitration conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, have been reported to yield a mixture of regioisomers and by-products with moderate yields (around 45.1%).[1] More advanced procedures utilizing oleum in combination with fuming nitric acid have been developed to improve both the yield and the purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid product.[1] This protocol details a robust method for this transformation, along with a comparison of different reported conditions.

Data Presentation

The following table summarizes quantitative data from various reported procedures for the nitration of 5-fluoro-2-methylbenzoic acid and its subsequent conversion.

| Product | Nitrating Agent | Co-reagent/Solvent | Temperature | Yield | Purity/Notes | Reference |

| Mixture of regioisomers | Fuming Nitric Acid | Concentrated Sulfuric Acid | Not Specified | 45.1% | Mixture of various regioisomers and by-products. | US2005/0272823 A1[1] |

| This compound methyl ester | Concentrated Nitric Acid | Concentrated Sulfuric Acid | Not Specified | 52% | Two-step conversion (nitration followed by esterification). Product was a brown solid. | Gillmore et al., Org. Process Res. Dev., 2012[1] |

| This compound | Fuming Nitric Acid | Oleum and Concentrated Sulfuric Acid | 0°C | High Yield | Colorless product with low content of dinitro derivative (<0.5%). | US11001552B2[1] |

Experimental Protocol

This protocol is based on an improved method for the nitration of 5-fluoro-2-methylbenzoic acid to yield this compound with high purity.[1]

Materials:

-

5-fluoro-2-methylbenzoic acid

-

Concentrated sulfuric acid (96-100%)

-

Oleum (e.g., 65% SO₃)

-

Fuming nitric acid (99%)

-

Ice

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Substrate Solution:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.065 mol) of 5-fluoro-2-methylbenzoic acid in 67.4 g of concentrated sulfuric acid and 9.6 g of oleum.

-

Cool the resulting solution to 0°C using an ice bath.

-

-

Nitration Reaction:

-

While maintaining the temperature at 0°C and stirring vigorously, slowly add 5 g of fuming nitric acid to the reaction mixture.

-

After the addition is complete, continue to stir the mixture at 0°C for 1 hour.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm full conversion of the starting material.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water with vigorous stirring.

-

A precipitate of the product should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum to obtain this compound as a colorless solid.

-

Safety Precautions:

-

This procedure involves the use of highly corrosive and strong oxidizing acids.[2][3] All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3]

-

The addition of nitric acid to sulfuric acid is highly exothermic. Ensure slow addition and efficient cooling to control the temperature.[4]

-

Quenching the reaction mixture with ice/water is also exothermic and should be done carefully with vigorous stirring.

Visualizations

Caption: Experimental workflow for the nitration of 5-fluoro-2-methylbenzoic acid.

Caption: Logical relationship of substituents on the regioselectivity of nitration.

References

Application Notes and Protocols: 5-Fluoro-2-methyl-3-nitrobenzoic Acid in the Synthesis of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. 5-Fluoro-2-methyl-3-nitrobenzoic acid and its corresponding methyl ester are key starting materials in the synthesis of several clinically important PARP inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of the PARP inhibitors Rucaparib and an adapted synthesis for Niraparib, starting from this versatile chemical building block.

PARP Signaling Pathway in DNA Repair